molecular formula C20H20N4O2 B2833225 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1798525-60-6

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2833225
M. Wt: 348.406
InChI Key: HZRBWSUWXFSJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is available . It’s important to note that this is not the exact structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide”, but it might give you a general idea of the structure of 1H-pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Anti-inflammatory Applications

One study highlighted the preparation and evaluation of N-substituted-(indol-3-yl)carboxamides and their derivatives for anti-inflammatory activity. Although specific carboxamides did not exhibit significant inhibitory effects orally, modifications leading to alkanamides showed moderate to high activity in reducing topical inflammation, suggesting potential applications in developing anti-inflammatory agents (Duflos et al., 2001).

Synthetic Methodologies for Heterocycles

Several studies have focused on the synthesis of diverse heterocyclic compounds using N-propargyl-substituted indoles, demonstrating the versatility of these structures in constructing complex molecular frameworks. For example, a silver-mediated oxidative process was utilized to create 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles, offering a straightforward approach to bond formation, cyclization, and isomerization in a single step (Su Chen et al., 2016). This methodology highlights the compound's utility in synthesizing structures relevant to pharmaceutical research.

DNA Interaction Modulation

Research into pyrrole–imidazole (Py–Im) hairpin polyamides, which are known for their ability to disrupt protein-DNA interactions, has shown that modifications to these molecules can significantly enhance their biological activity and cellular uptake. Such modifications aim to control these compounds' intracellular concentrations, potentially making them valuable tools for gene expression modulation and as therapeutic agents (J. Meier et al., 2012).

Antitumor Activity in Colorectal Cancer

A specific compound with a 7-azaindole core was shown to exhibit potent histone deacetylase (HDAC) inhibitory activity, with significant selectivity towards HDAC6. This compound displayed antiproliferative activity against various human cancer cell lines, including colorectal cancer HCT116 cells, highlighting its potential as a candidate for further investigation in cancer treatment (Hsueh-Yun Lee et al., 2014).

properties

IUPAC Name

6-methoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-16-6-5-15-12-18(23-17(15)13-16)20(25)22-9-3-10-24-11-7-14-4-2-8-21-19(14)24/h2,4-8,11-13,23H,3,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRBWSUWXFSJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide

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